(R)-ethyl-2-hydroxypentanoate
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Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This section would detail methods for synthesizing the compound, including any necessary reagents or catalysts, reaction conditions such as temperature and pressure, and the steps of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, with a focus on understanding the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, and solubility, as well as chemical properties such as reactivity and stability.Safety And Hazards
This section would detail any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or behavior.
Please note that the information above is a general guide and might not apply to all compounds. The actual analysis would depend on the specific properties and behaviors of the compound .
properties
IUPAC Name |
ethyl (2R)-2-hydroxypentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZMCASHTGBJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-ethyl-2-hydroxypentanoate |
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